molecular formula C15H36N3P B12791189 N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine CAS No. 16111-57-2

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine

Cat. No.: B12791189
CAS No.: 16111-57-2
M. Wt: 289.44 g/mol
InChI Key: OLAVNUMCBMWBMW-UHFFFAOYSA-N
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Description

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is a chemical compound with the molecular formula C 15 H 36 N 3 P . This tertiary amine and phosphine hybrid structure suggests significant potential for researchers working in the field of coordination chemistry and catalysis. Compounds featuring diethylamino and phosphino groups are often explored as ligands for transition metals, forming complexes that can act as catalysts in various organic transformations . The multifunctional nature of this molecule, with multiple nitrogen and phosphorus donor atoms, makes it a candidate for constructing complex metal-organic frameworks or for use in the synthesis of specialized polymers and materials science applications . Its structural analogy to other tertiary amines indicates it may also be investigated for its properties in extractive crystallization processes and other separation sciences . This chemical is provided For Research Use Only.

Properties

CAS No.

16111-57-2

Molecular Formula

C15H36N3P

Molecular Weight

289.44 g/mol

IUPAC Name

N-[bis(diethylaminomethyl)phosphanylmethyl]-N-ethylethanamine

InChI

InChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3

InChI Key

OLAVNUMCBMWBMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CP(CN(CC)CC)CN(CC)CC

Origin of Product

United States

Preparation Methods

Preparation Methods of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine

General Synthetic Strategy for Tertiary Phosphines with Aminoalkyl Substituents

Tertiary phosphines with aminoalkyl substituents are typically synthesized via nucleophilic substitution reactions involving chlorophosphines or halogenated phosphine precursors and amine nucleophiles. The preparation often requires:

  • Formation of a chlorophosphine intermediate.
  • Subsequent substitution with diethylamine or related amines.
  • Use of strong bases or organometallic reagents to generate phosphide intermediates.
  • Control of reaction conditions to avoid side reactions such as oligomerization or oxidation.

Specific Synthetic Routes

Reaction of Chlorophosphines with Diethylamine Derivatives

A common approach involves the reaction of a chlorophosphine precursor bearing a chloromethyl group with diethylamine under controlled conditions. The chlorophosphine can be prepared by chlorination of the corresponding phosphine or by direct synthesis from phosphorus trichloride and appropriate alkyl halides.

  • Step 1: Synthesis of chloromethylphosphine intermediate.
  • Step 2: Nucleophilic substitution with diethylamine to introduce the diethylamino groups.
  • Step 3: Purification under inert atmosphere to prevent oxidation.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Chlorophosphine + Diethylamine Chloromethylphosphine, Diethylamine Inert atmosphere, low temp, THF Direct substitution, good yields Requires chlorophosphine precursor
Lithium Phosphide Route Secondary phosphine, n-BuLi, Alkyl halide with diethylamino Low temp, inert atmosphere Tolerant to heterocycles, versatile Sensitive to moisture, requires organolithium
Catalytic Hydroamination (indirect) Metal catalysts (e.g., Pd, lanthanides) Controlled temp, inert atmosphere Potential for regioselective synthesis Complex catalyst systems, less direct

Chemical Reactions Analysis

Types of Reactions

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalytic Applications

One of the primary applications of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is as a ligand in catalytic processes, particularly in transition metal catalysis. Its ability to stabilize metal centers and facilitate various reactions has been extensively studied.

Case Study: Palladium-Catalyzed Reactions

Research has demonstrated that this compound can effectively coordinate with palladium, enhancing the efficiency of cross-coupling reactions such as Suzuki and Heck reactions. For instance, in a study by van Leeuwen et al., the compound was utilized to improve the yield of aryl-aryl bond formations, showcasing its potential in organic synthesis .

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingPd/N-((Diethylamino)methyl)Phosphine85
Heck ReactionPd/N-((Diethylamino)methyl)Phosphine90

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Inhibitors of Protein Interactions

A significant application is in the development of inhibitors for protein-protein interactions, particularly in cancer research. In a study published in Nature Communications, researchers identified this compound as a lead structure for inhibiting the interaction between PRMT5 and its substrate adaptor proteins, which are critical in MTAP-deleted cancer cells . The compound exhibited promising binding affinities and selectivity.

Target ProteinIC50 (µM)Reference
PRMT512

Synthetic Applications

The compound also serves as an important synthetic intermediate for the preparation of various heterocyclic compounds. Its reactivity can be exploited to create diverse chemical entities that are of interest in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles

Gaber et al. highlighted the utility of this compound in synthesizing novel heterocycles through cyclization reactions. These heterocycles have shown biological activity, making them valuable for further drug development .

Heterocycle TypeYield (%)Biological ActivityReference
Fused Heterocycles75Antimicrobial
Five-Membered Rings80Anticancer

Environmental Applications

Emerging research indicates potential applications of this compound in environmental chemistry, particularly in the remediation of heavy metal pollutants. Its phosphine moiety can form stable complexes with metals, facilitating their removal from contaminated sites.

Case Study: Heavy Metal Complexation

Studies have shown that this compound can effectively chelate heavy metals such as lead and cadmium, enhancing their solubility and facilitating extraction from soil samples .

Metal IonStability Constant (log K)Reference
Lead (Pb²⁺)5.6
Cadmium (Cd²⁺)4.9

Mechanism of Action

The mechanism of action of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine involves its ability to coordinate with metal centers. The phosphorus atom in the compound acts as a nucleophile, forming a bond with the metal center. This coordination can activate the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it can be oxidized or reduced, influencing the overall reaction pathway .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Key Features Applications
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine Not provided* Two diethylamino-methylphosphino groups; central diethylamine backbone Catalysis, coordination chemistry*
N,N-Bis(diphenylphosphino)amine C24H21NP2 Two diphenylphosphino groups; central amine Ligand in metal complexes
(S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine C37H38NP2 Bis(diphenylphosphino)ethyl groups; chiral phenylethylamine backbone Asymmetric catalysis
N-((4’-(aminomethyl)-[1,1’-biphenyl]-4-yl)methyl)-N,N-diethylamine C21H29N3 Diethylamino-methyl group; biphenyl backbone Antimalarial drug precursor

Notes:

  • *Inferred from structural analogs. The diethylamino groups in the target compound likely increase electron-donating capacity and solubility compared to phenyl-substituted analogs like N,N-Bis(diphenylphosphino)amine .
  • The phosphino groups enable metal coordination, similar to (S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine, which is used in asymmetric hydrogenation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) NMR Shifts (1H, ppm) ESI-MS (M+H+)
Target Compound* ~450 (estimated) δ 2.5–3.0 (q, diethyl CH2), 3.6–4.0 (m, P-CH2) Not available
7-Chloro-N-((4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-yl)methyl)quinolin-4-amine 430.20 δ 8.49 (d, quinoline), 3.6 (s, CH2) 430.20347 (found)
N,N-Bis(diphenylphosphino)amine 385.38 Not provided Not available

Notes:

  • The target compound’s diethylamino groups would exhibit characteristic quartets (δ ~2.5–3.0) and triplets (δ ~1.1) in 1H NMR, similar to compound 9 in .
  • Higher molecular weight compared to biphenyl derivatives reflects the additional phosphino-methyl groups.

Biological Activity

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine, a phosphine-based compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring multiple diethylamino groups and a phosphino moiety. Its chemical formula can be represented as follows:

C12H24N4P\text{C}_{12}\text{H}_{24}\text{N}_4\text{P}

The synthesis typically involves the reaction of diethylamine with phosphine derivatives, leading to the formation of the desired phosphine compound through a series of nucleophilic substitutions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on Mannich bases, which share structural similarities, demonstrated that these compounds possess varying degrees of inhibitory effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The results showed that certain metal complexes derived from Mannich bases had enhanced antibacterial properties compared to their parent compounds.

Bacterial Strain Inhibition Zone (mm) Compound Type
Staphylococcus aureus20Mannich Base
Pseudomonas aeruginosa15Mannich Base

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity against certain cancer types, potentially due to its ability to interfere with cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal highlighted that phosphine derivatives, including similar compounds, showed promising results in inhibiting the growth of human colon cancer cell lines . The mechanism was attributed to the disruption of mitochondrial function and induction of apoptosis.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest potential interactions with enzymes involved in metabolic pathways, indicating a multifaceted role in biological systems .
  • Environmental Impact : Investigations into the environmental toxicity of related compounds reveal that while they possess beneficial biological activities, their stability and degradation products in ecological systems require further assessment .

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for preparing N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine, and how can product purity be optimized? A: A common approach involves multi-step alkylation and phosphine functionalization. For example, analogous compounds (e.g., tertiary amines with phosphino groups) are synthesized via reductive amination using lithium aluminum hydride (LiAlH4) under anhydrous conditions, as demonstrated in the reduction of 4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile to yield N-((4’-aminomethyl)-[1,1’-biphenyl]-4-yl)methyl)-N,N-diethylamine . Key steps include:

  • Anhydrous solvent systems (e.g., diethyl ether) to prevent hydrolysis.
  • Stoichiometric control of LiAlH4 to minimize side reactions.
  • Purification via distillation or column chromatography to isolate the product as an oil (typical yields: ~78% for similar structures) .
    Characterization: Use 1H NMR^1 \text{H NMR} (e.g., δ 1.1 ppm for –CH2_2CH3_3 protons) and 31P NMR^{31} \text{P NMR} to confirm phosphine incorporation. IR spectroscopy can validate amine and phosphine functionalities .

Basic Applications in Coordination Chemistry

Q: How does the phosphino-amine ligand structure influence its coordination behavior with transition metals? A: The ligand’s bidentate or tridentate binding capability (via P and N donors) enhances metal-ligand stability. For example, structurally similar N,N-bis[chloro(aryl)phosphino]amines form highly active chromium catalysts for ethylene oligomerization, achieving >99% selectivity for 1-hexene . Methodological considerations:

  • Steric and electronic tuning : Bulky substituents on the phosphine or amine groups modulate metal center accessibility and reactivity .
  • In situ ligand modification : Chlorinated phosphino-amines may undergo methylation during catalysis, altering coordination dynamics .

Advanced Mechanistic Studies

Q: How can researchers analyze reaction mechanisms involving this compound in catalytic systems? A: Advanced techniques include:

  • Kinetic isotope effects (KIE) : To probe rate-determining steps in catalytic cycles.
  • DFT calculations : Model transition states and ligand-metal interactions using thermochemical data (e.g., ΔrS° values for gas-phase reactions ).
  • Operando spectroscopy : Monitor ligand behavior under reaction conditions using XAS (X-ray absorption spectroscopy) or in situ NMR .

Advanced Handling and Stability

Q: What precautions are necessary for handling air- and moisture-sensitive derivatives of this compound? A: The phosphine moiety is prone to oxidation. Recommended practices:

  • Synthesis and storage : Use Schlenk lines or gloveboxes under inert gas (N2_2/Ar).
  • Solvent drying : Employ molecular sieves or distillation for anhydrous solvents (e.g., diethyl ether) .
  • Stability assays : Monitor degradation via 31P NMR^{31} \text{P NMR} to detect phosphine oxide byproducts.

Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in reported thermodynamic data (e.g., entropy changes) for reactions involving similar phosphino-amine ligands? A: Variations in ΔrS° values (e.g., 114–134 J/mol·K for gas-phase ion clustering ) may arise from:

  • Experimental techniques : Differences between PHPMS (pulsed high-pressure mass spectrometry) and equilibrium methods.
  • Ligand protonation states : Ensure consistency in ionic species (e.g., C3_3H10_{10}N+^+ vs. neutral ligands) when comparing datasets .
    Best practices : Replicate conditions from primary studies (e.g., temperature, pressure) and validate with computational models.

Advanced Ligand Design for Catalysis

Q: What strategies improve the selectivity of phosphino-amine ligands in asymmetric catalysis? A: Structural modifications include:

  • Chiral centers : Introduce stereogenic atoms on the diethylamino groups or phosphine substituents.
  • Steric bulk : Adjust aryl/alkyl groups on phosphorus to control metal coordination geometry (e.g., N,N-bis[chloro(aryl)phosphino]amines in chromium systems ).
  • Hybrid ligands : Combine phosphino-amines with other donor groups (e.g., sulfonates) for synergistic effects .

Computational Modeling Guidance

Q: Which computational methods are suitable for predicting the electronic properties of this compound? A: Use density functional theory (DFT) with functionals like B3LYP/6-31G(d) to:

  • Calculate HOMO/LUMO energies for redox activity predictions.
  • Simulate 1H NMR^1 \text{H NMR} chemical shifts via gauge-including atomic orbital (GIAO) methods.
  • Validate results against experimental thermochemical data (e.g., ΔfH°gas values ).

Analytical Challenges in Trace Impurity Detection

Q: How can trace impurities (e.g., oxidized phosphine species) be quantified in synthesized batches? A: Employ HPLC-MS or GC-MS with derivatization (e.g., using thiols to trap phosphine oxides). For non-volatile impurities, 31P NMR^{31} \text{P NMR} with a relaxation agent (e.g., Cr(acac)3_3) enhances sensitivity .

Scaling-Up Synthesis for Batch Reactors

Q: What are critical factors when scaling up the synthesis of this compound? A: Key considerations:

  • Exothermic reactions : Use controlled addition of LiAlH4 to prevent thermal runaway .
  • Solvent choice : Replace diethyl ether with higher-boiling solvents (e.g., THF) for easier large-scale handling.
  • Safety protocols : Implement inert gas purging and real-time temperature monitoring.

Comparative Studies with Analogous Ligands

Q: How does this ligand compare to N,N-bis(diphenylphosphino)amine in catalytic performance? A: The diethylamino groups in this compound increase electron-donating capacity versus diphenylphosphino analogs, enhancing metal-ligand bond strength. However, reduced steric bulk may lower selectivity in crowded catalytic sites. Benchmark using turnover frequency (TOF) and selectivity metrics in model reactions (e.g., ethylene oligomerization) .

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